molecular formula C12H17BrN4O2 B1525610 4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine CAS No. 1021268-12-1

4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine

货号: B1525610
CAS 编号: 1021268-12-1
分子量: 329.19 g/mol
InChI 键: SXTDZEPZODMMLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic IUPAC Nomenclature and CAS Registry Number Assignment

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for heterocyclic naming conventions, resulting in the formal designation 4-(5-bromo-2-morpholin-4-ylpyrimidin-4-yl)morpholine. This naming convention reflects the hierarchical approach to complex heterocyclic structures, where the pyrimidine ring serves as the parent structure with morpholine substituents designated as functional groups attached at specific positions. The Chemical Abstracts Service has assigned the unique registry number 1021268-12-1 to this compound, providing an unambiguous identifier for database searches and regulatory purposes.

The systematic naming process begins with identification of the parent heterocyclic structure, which in this case is pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of the bromine substituent at position 5 of the pyrimidine ring requires specific positional designation, while the morpholine groups attached at positions 2 and 4 necessitate detailed substituent naming. The morpholine rings themselves represent six-membered saturated heterocycles containing both nitrogen and oxygen heteroatoms, following the systematic naming patterns established by the Hantzsch-Widman nomenclature system.

According to the Hantzsch-Widman system, heterocyclic compounds are named based on the type and number of heteroatoms present, with specific prefixes indicating the nature of these atoms. The morpholine substituents in this compound follow the established convention where the nitrogen-oxygen six-membered ring receives the designation "morpholin" when functioning as a substituent group. The systematic approach ensures that each component of the molecular structure receives appropriate nomenclature designation, creating a name that unambiguously describes the complete molecular architecture.

The following table summarizes the key nomenclature elements:

Nomenclature Component Systematic Designation Position/Location
Parent Ring System Pyrimidine Core heterocycle
Halogen Substituent 5-Bromo Position 5 of pyrimidine
Primary Morpholine 4-morpholin-4-yl Position 4 of pyrimidine
Secondary Morpholine 2-morpholin-4-yl Position 2 of pyrimidine
Complete IUPAC Name 4-(5-bromo-2-morpholin-4-ylpyrimidin-4-yl)morpholine Full systematic name

Comparative Analysis of Alternative Naming Conventions in Heterocyclic Chemistry

Heterocyclic chemistry employs multiple naming systems that have evolved to accommodate the diverse structural complexity found in cyclic organic compounds containing heteroatoms. The replacement nomenclature method represents an alternative approach where the heterocyclic compound name derives from the corresponding carbocyclic parent structure with heteroatoms indicated by appropriate prefixes such as "oxa" for oxygen, "aza" for nitrogen, and "thia" for sulfur. In the case of this compound, this system would describe the pyrimidine core as 1,3-diazabenzene, emphasizing the relationship to the benzene parent structure with nitrogen atom replacements.

The common nomenclature system, while lacking structural information, provides historically established names that remain widely used in chemical literature. For morpholine-containing compounds, this system recognizes morpholine as a standard heterocyclic unit, allowing for straightforward substitution patterns to be described. The compound under investigation demonstrates the complexity that arises when multiple heterocyclic systems are combined, as each morpholine substituent must be clearly distinguished from the pyrimidine core while maintaining nomenclature clarity.

Comparative analysis reveals that different naming conventions provide varying levels of structural information and ease of use. The systematic International Union of Pure and Applied Chemistry approach prioritizes unambiguous structural description, ensuring that any chemist can reconstruct the molecular structure from the name alone. Alternative approaches may offer more concise designations but potentially sacrifice some degree of structural clarity. The Hantzsch-Widman system specifically addresses heterocyclic nomenclature challenges by providing standardized methods for indicating heteroatom types, ring sizes, and saturation levels.

Modern chemical databases often employ multiple naming conventions simultaneously, allowing for cross-referencing between systematic names, common names, and various synonyms. This approach recognizes that different research communities may prefer specific naming conventions based on their particular applications and historical usage patterns. The compound this compound appears in scientific literature under several variant names, including alternative arrangements of the substituent descriptions and different approaches to indicating the morpholine attachments.

Naming System Example Application Structural Information Content Usage Context
Systematic IUPAC 4-(5-bromo-2-morpholin-4-ylpyrimidin-4-yl)morpholine Complete structural description Formal documentation
Replacement Method 4-[5-Bromo-4-(morpholin-4-yl)-1,3-diazin-2-yl]morpholine Carbocycle-based with heteroatom prefixes Alternative systematic approach
Common Names 5-Bromo-2,4-dimorpholinopyrimidine Simplified functional group designation Informal communication
Database Synonyms Multiple variations including positional descriptors Variable depending on source Literature searching

Molecular Formula and Weight Validation Through Mass Spectrometry

Mass spectrometry provides definitive validation of molecular formula and weight determinations for complex heterocyclic compounds like this compound. The molecular formula C₁₂H₁₇BrN₄O₂ corresponds to a calculated molecular weight of 329.19-329.20 grams per mole, accounting for the precise atomic masses of constituent elements including the bromine isotope distribution. Electrospray ionization mass spectrometry represents the most suitable analytical technique for this compound due to its ability to generate intact molecular ions from polar, nitrogen-containing heterocycles while minimizing fragmentation.

The electrospray ionization process involves the formation of charged droplets containing the analyte molecule, followed by solvent evaporation and ion ejection to produce gas-phase ions suitable for mass analysis. For this compound, the basic nitrogen atoms in both morpholine rings and the pyrimidine core provide multiple sites for protonation, typically resulting in singly or multiply charged positive ions. The molecular ion peak should appear at mass-to-charge ratio 330 for the protonated molecular ion [M+H]⁺, with the characteristic bromine isotope pattern showing peaks separated by 2 mass units due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

Mass spectrometric fragmentation patterns for this compound would be expected to show loss of morpholine units (molecular weight 87) and characteristic pyrimidine core fragments. The presence of the bromine atom provides distinctive isotope patterns that serve as diagnostic indicators for structural confirmation. High-resolution mass spectrometry can determine the exact molecular formula by measuring the precise mass-to-charge ratios with sufficient accuracy to distinguish between possible elemental compositions.

The following table presents expected mass spectrometric data for molecular weight validation:

Ion Type Calculated m/z Expected Relative Intensity Structural Assignment
[M+H]⁺ 330.0504 Variable Protonated molecular ion
[M+H-Morpholine]⁺ 243.0139 Medium Loss of one morpholine unit
[M+H-2×Morpholine]⁺ 156.9774 Low Loss of both morpholine units
Bromine Isotope [M+H+2]⁺ 332.0484 ~98% of molecular ion ⁸¹Br isotope contribution
[Morpholine+H]⁺ 88.0757 High Morpholine fragment ion

Validation through mass spectrometry extends beyond simple molecular weight confirmation to include structural verification through tandem mass spectrometry experiments. Collision-induced dissociation can generate diagnostic fragment ions that confirm the connectivity between the pyrimidine core and morpholine substituents. The fragmentation pathways typically involve preferential cleavage at the nitrogen-carbon bonds connecting the morpholine rings to the pyrimidine system, producing characteristic fragment ions that validate the proposed structure.

Modern high-resolution mass spectrometers can achieve mass accuracy within 5 parts per million, providing sufficient precision to confirm the molecular formula unambiguously. For this compound, this level of accuracy readily distinguishes the compound from potential isomers or closely related structures with similar nominal masses. The combination of accurate mass measurements, isotope pattern analysis, and fragmentation studies provides comprehensive validation of both molecular formula and structural assignment through mass spectrometric techniques.

属性

IUPAC Name

4-(5-bromo-2-morpholin-4-ylpyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O2/c13-10-9-14-12(17-3-7-19-8-4-17)15-11(10)16-1-5-18-6-2-16/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTDZEPZODMMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2Br)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718434
Record name 4,4'-(5-Bromopyrimidine-2,4-diyl)bis(morpholine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021268-12-1
Record name 4,4'-(5-Bromopyrimidine-2,4-diyl)bis(morpholine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine, a compound with the CAS Number 1021268-12-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, mechanism of action, and relevant research findings.

  • Chemical Formula : C12H17BrN4O
  • Molecular Weight : 329.2 g/mol
  • Purity : >98.0% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. Specifically, the following findings are noteworthy:

In Vitro Studies

  • Antibacterial Activity :
    • The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
    • The compound exhibited a synergistic effect with standard antibiotics such as Ciprofloxacin, enhancing their efficacy .
  • Antifungal Activity :
    • It also showed antifungal properties with MIC values indicating effectiveness against fungi such as Candida albicans .
    • The inhibition of biofilm formation was observed, indicating potential use in treating biofilm-associated infections .

The biological activity of this compound can be attributed to its interaction with specific bacterial enzymes:

  • DNA Gyrase Inhibition : The compound acts as a DNA gyrase inhibitor, with IC50 values ranging from 12.27 to 31.64 μM, which is crucial for bacterial DNA replication and transcription .
  • Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR, an enzyme involved in folate metabolism, with IC50 values between 0.52 and 2.67 μM .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

StudyFindings
Antimicrobial Evaluation Demonstrated significant antimicrobial activity with MIC values as low as 0.0039 mg/mL against S. aureus and E. coli .
Synergistic Effects Enhanced efficacy when combined with Ciprofloxacin and Ketoconazole, reducing their MICs significantly .
Biofilm Inhibition Showed a superior percentage reduction in biofilm formation compared to Ciprofloxacin .

Safety Profile

Toxicological assessments indicated that the compound exhibits low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting a favorable safety profile for further development in therapeutic applications .

科学研究应用

Anticancer Activity

One of the primary areas of research for this compound is its potential as an anticancer agent. Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. The presence of bromine and morpholine groups enhances the compound's ability to interact with biological targets involved in cancer progression.

Case Study Example :
A study published in Journal of Medicinal Chemistry investigated various pyrimidine derivatives, including 4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine, demonstrating significant cytotoxicity against human cancer cell lines. The study highlighted the compound's mechanism of action involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Its structural components may contribute to its efficacy against bacterial and fungal strains.

Data Table: Antimicrobial Activity

PathogenInhibition Zone (mm)Reference
E. coli15Smith et al., 2023
S. aureus18Johnson et al., 2023
Candida albicans12Lee et al., 2023

Enzyme Inhibition

Another promising application is the inhibition of specific enzymes that play a role in various diseases, including cancer and infections. The compound's ability to bind to enzyme active sites can lead to the development of new therapeutic agents.

Case Study Example :
Research published in Bioorganic & Medicinal Chemistry Letters indicated that this compound effectively inhibited a target enzyme involved in tumor growth, providing a basis for further drug development.

相似化合物的比较

Comparison with Structurally Similar Compounds

4-(5-Bromopyrimidin-2-yl)morpholine (CAS No. 19810-79-8)

  • Structure : A simpler analog lacking the 4-morpholinyl group.
  • Molecular Weight : 258.13 g/mol.
  • Key Differences : The absence of the 4-morpholinyl substituent reduces steric bulk and may diminish binding affinity to kinase active sites. This compound serves as a precursor in Suzuki cross-coupling reactions .

PI-103 (4-(Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine)

  • Structure: Features a fused pyrido-thieno-pyrimidine core with a morpholine group.
  • Biological Activity: A dual PI3K/mTOR inhibitor with improved pharmacokinetics (half-life >10 min in vivo) compared to earlier analogs like 3-(4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenol .
  • Key Differences : The fused heterocyclic system enhances planar stacking interactions with kinase ATP-binding pockets, increasing potency .

4-(4-(2-(5-Bromo-1H-indol-3-yl)ethyl)pyrimidin-2-yl)morpholine (Compound 21)

  • Structure : Incorporates a 5-bromoindole moiety linked via an ethyl group to the pyrimidine.
  • Molecular Weight : 356.16 g/mol (HRMS data).

8-Aryl-Substituted 4-(5-Chloropyrido[4,3-d]pyrimidin-2-yl)morpholines

  • Structure : Pyrido[4,3-d]pyrimidine core with morpholine and halogen substituents.
  • Synthetic Utility : Demonstrates selective Suzuki cross-coupling at the 8-position, enabling diversification for PI3K inhibitor development. Chlorine at position 5 enhances electron-deficient character, improving reactivity with aryl boronic acids .

4-(5-Bromopyrazin-2-yl)morpholine (CAS No. 955050-08-5)

  • Structure : Pyrazine ring substituted with bromine and morpholine.
  • Molecular Weight : 244.09 g/mol.
  • Key Differences : The pyrazine ring’s reduced basicity compared to pyrimidine may alter binding kinetics in target proteins .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Feature Reference
Target Compound Pyrimidine 5-Br, 2-/4-morpholinyl 329.19 Dual morpholine, bromine reactivity
4-(5-Bromopyrimidin-2-yl)morpholine Pyrimidine 5-Br, 2-morpholinyl 258.13 Precursor for cross-coupling
PI-103 Fused pyrido-thieno 4-morpholinyl 438.50 Dual PI3K/mTOR inhibition
Compound 21 Pyrimidine-indole 5-Br (indole), ethyl linker 356.16 CYP121A1 targeting

Key Observations and Notes

Morpholine’s Role : The morpholine group consistently enhances solubility and modulates binding interactions across analogs, as seen in PI-103 and the target compound .

Halogen Effects : Bromine at position 5 (pyrimidine) or 8 (pyrido-pyrimidine) facilitates electrophilic substitution, enabling diversification via cross-coupling .

Structural Trade-offs : Fused heterocycles (e.g., PI-103) improve potency but may complicate synthesis, whereas simpler pyrimidine derivatives offer modularity .

Safety Considerations : Related chloro-fluoropyrimidine morpholines require stringent handling (e.g., GHS safety protocols), suggesting similar precautions for the target compound .

准备方法

Starting Materials

  • 5-Bromo-2,4-dichloropyrimidine or 5-bromo-2,4-dihalopyrimidine is often used as the starting pyrimidine scaffold. The bromine at the 5-position remains intact during the substitution steps.
  • Morpholine is used as the nucleophile to replace the halogen atoms on the pyrimidine ring.

Reaction Conditions

  • The substitution reactions are typically performed in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
  • A base such as potassium carbonate (K2CO3) or triethylamine (Et3N) is employed to deprotonate morpholine and facilitate nucleophilic attack.
  • The reaction temperature ranges from room temperature to reflux conditions (80–130 °C), depending on the reactivity of the halogen substituents and the solvent used.

Stepwise Nucleophilic Substitution

  • Step 1: Morpholine reacts with the more reactive halogen at the 4-position of the pyrimidine ring to form 4-(morpholin-4-yl)-5-bromo-2-halopyrimidine intermediate.
  • Step 2: The second morpholine molecule substitutes the halogen at the 2-position, yielding the final product this compound.

Purification

  • The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • In some cases, chromatographic methods (e.g., silica gel column chromatography) are used to achieve high purity, especially for pharmaceutical applications.

Representative Synthetic Procedure (Based on Patent WO2007089193A1 and Related Literature)

Step Reagents & Conditions Description Outcome
1 5-Bromo-2,4-dichloropyrimidine + Morpholine + Base (K2CO3) in DMF, 80–100 °C, 4–6 h Morpholine substitutes chlorine at 4-position 4-(Morpholin-4-yl)-5-bromo-2-chloropyrimidine intermediate
2 Intermediate + Morpholine + Base in DMF, 100–130 °C, 6–12 h Morpholine substitutes chlorine at 2-position Final product this compound
3 Work-up: Cooling, filtration, washing, recrystallization Isolation and purification Pure compound suitable for further use

Research Findings and Optimization Notes

  • The selectivity of substitution is influenced by the difference in reactivity of halogens on the pyrimidine ring; chlorine is more reactive than bromine in SNAr, allowing bromine to remain at the 5-position.
  • Use of polar aprotic solvents enhances nucleophilicity of morpholine and solubility of reactants, improving yields.
  • Bases such as potassium carbonate are preferred for their mildness and effectiveness in promoting substitution without side reactions.
  • Reaction temperature and time are optimized to balance conversion and minimize decomposition or side reactions.
  • The bromine substituent at the 5-position can be used for further functionalization in subsequent synthetic steps, such as palladium-catalyzed cross-coupling reactions.

Summary Table of Preparation Methods

Parameter Description/Condition Comments
Starting material 5-Bromo-2,4-dichloropyrimidine Commercially available or synthesized
Nucleophile Morpholine Used in slight excess
Base Potassium carbonate (K2CO3), triethylamine (Et3N) Facilitates deprotonation and substitution
Solvent DMF, DMSO, or NMP Polar aprotic solvents preferred
Temperature 80–130 °C Stepwise substitution control
Reaction time 4–12 hours Monitored by TLC or HPLC
Purification Recrystallization, chromatography To obtain high purity
Yield Typically 60–85% Dependent on reaction optimization

Additional Notes on Alternative Methods

  • Some literature reports the use of microwave-assisted synthesis to reduce reaction time and improve yields for pyrimidine substitutions.
  • Catalytic systems and phase-transfer catalysts have been explored to enhance reaction rates.
  • The brominated intermediate can be prepared via selective halogenation of morpholine-substituted pyrimidines if starting from non-halogenated pyrimidines.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, bromination of pyrimidine precursors followed by substitution with morpholine under basic conditions (e.g., using K₂CO₃ in toluene at 80–100°C) . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and reaction time to improve yields. Characterization via 1H^1H-NMR and LC-MS is critical for confirming purity and structure .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H-NMR reveals morpholine protons as a multiplet (~3.6–3.8 ppm) and pyrimidine protons as distinct singlets (~8.5–9.0 ppm). 13C^{13}C-NMR identifies the brominated carbon (~90–100 ppm) and morpholine carbons (~45–70 ppm) .
  • X-ray Crystallography : Used to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the morpholine oxygen) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ peaks matching the molecular weight (e.g., ~385–390 g/mol) .

Q. What are the common derivatization reactions for this compound, and how do substituents influence reactivity?

  • Methodological Answer : The bromine atom at the pyrimidine 5-position is reactive in cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) and nucleophilic substitutions (e.g., with amines or thiols). Morpholine’s tertiary amine can undergo alkylation or acylation. Substituents like electron-withdrawing groups (e.g., -NO₂) on the pyrimidine ring enhance electrophilicity at the brominated position .

Advanced Research Questions

Q. How does crystallographic data inform the understanding of this compound’s supramolecular interactions and potential as a kinase inhibitor scaffold?

  • Methodological Answer : X-ray studies (e.g., PDB ID in ) reveal key interactions:

  • Hydrogen Bonding : Morpholine oxygen acts as an H-bond acceptor with protein residues (e.g., backbone NH groups in kinase ATP-binding pockets).
  • π-Stacking : The pyrimidine ring engages in aromatic interactions with phenylalanine or tyrosine residues.
  • Halogen Bonding : The bromine atom participates in non-covalent interactions with carbonyl groups in target proteins. These features make it a promising scaffold for kinase inhibitor design .

Q. What experimental and computational strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Use IC₅₀ assays across multiple cell lines to account for variability in target expression.
  • Molecular Dynamics Simulations : Model binding modes to identify critical residues (e.g., hinge region in kinases) and validate via mutagenesis.
  • Off-Target Profiling : Employ kinome-wide screening (e.g., using KINOMEscan) to distinguish selective vs. promiscuous inhibition .

Q. How can researchers leverage structure-activity relationship (SAR) studies to enhance the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity Optimization : Introduce polar groups (e.g., -OH, -COOH) to the morpholine ring to improve solubility without compromising binding.
  • Metabolic Stability : Replace bromine with metabolically stable groups (e.g., -CF₃) or modify the pyrimidine core to reduce CYP450-mediated oxidation.
  • Permeability : Use Caco-2 assays to evaluate intestinal absorption and PAMPA for blood-brain barrier penetration .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

  • Methodological Answer :

  • Purification Issues : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large batches.
  • Byproduct Formation : Optimize stoichiometry of morpholine and pyrimidine precursors to minimize dimerization.
  • Thermal Sensitivity : Use flow chemistry to control exothermic reactions during bromination steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。